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molecular formula C11H13BrO B1526870 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol CAS No. 740842-36-8

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

Cat. No. B1526870
M. Wt: 241.12 g/mol
InChI Key: DFPCKGWBPBBBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855201B2

Procedure details

To a stirred solution of 1.91 g (8.0 mmol) of 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (J. Med. Chem. 2000, 43, 2049-2063) in 40 mL of ethanol under nitrogen cooled in an ice-bath was added 0.635 g (16.8 mmol, 2.1 equiv) of sodium borohydride. After three hours 32 mL of saturated sodium bicarbonate solution was added, and the mixture was concentrated under reduced pressure to remove the ethanol. The aqueous residue was diluted with 8 mL water and extracted with 2×80 mL of ethyl acetate. The combined extract was washed with 10 mL each of water and brine, dried over sodium sulfate, filtered, and concentrated to give product as a white crystalline solid. MS (m+1)=242.2; 1H NMR (400 MHz, CDCl3) 7.62 (s, 1H), 7.25 (m, 1H), 6.95 (d, 1H, J 8 Hz), 4.89 (d, 1H, J 9 Hz), 2.84 (m, 1H), 2.65 (d, 1H, J 12 Hz), 1.99 (m, 2H), 1.78 (m, 4H), 1.38 (m, 1H).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.635 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:3]=1.[BH4-].[Na+].C(=O)(O)[O-].[Na+]>C(O)C>[Br:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH:10]([OH:11])[C:4]=2[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.91 g
Type
reactant
Smiles
BrC1=CC2=C(CCCCC2=O)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.635 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
ADDITION
Type
ADDITION
Details
The aqueous residue was diluted with 8 mL water
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×80 mL of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with 10 mL each of water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give product as a white crystalline solid

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(CCCCC2O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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